molecular formula C6H3FINO2 B1337161 1-Fluoro-2-iodo-4-nitrobenzene CAS No. 177363-10-9

1-Fluoro-2-iodo-4-nitrobenzene

Cat. No. B1337161
M. Wt: 267 g/mol
InChI Key: XSFIPDPCQOJJFR-UHFFFAOYSA-N
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Patent
US08871753B2

Procedure details

A solution of nitrosonium tetrafluoroborate (24 g, 0.21 mol) in dichloromethane (200 mL) at 0° C. was treated with a solution of 2-iodo-4-nitroaniline (50 g, 0.19 mol) in dichloromethane (350 mL) and stirred at 0° C. for 1 h. The dichloromethane was concentrated to about half volume and the reaction mixture was treated with 1,2-dichlorobenzene (300 mL). The remaining dichloromethane was further concentrated in vacuo. The resultant 1,2-dichlorobenzene suspension was heated at 110° C. for 1 h, cooled to 20° C., and treated with water (200 mL) and dichloromethane (500 mL). The reaction mixture was filtered over celite and the celite was washed with dichloromethane and water. The aqueous layer of the filtrate was separated and extracted with dichloromethane (2×). The combined organic layers were washed with 20% sodium thiosulfate and brine, dried over anhydrous sodium sulfate, and filtered. The dichloromethane was removed under standard conditions while the 1,2-dichlorobenzene was removed via vacuum distillation to give a crude dark oil. This material was purified by distillation to give the desired product (19 g, 38%) as a solid.
Quantity
24 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
Yield
38%

Identifiers

REACTION_CXSMILES
[F:1][B-](F)(F)F.N#[O+].[I:8][C:9]1[CH:15]=[C:14]([N+:16]([O-:18])=[O:17])[CH:13]=[CH:12][C:10]=1N>ClCCl>[F:1][C:10]1[CH:12]=[CH:13][C:14]([N+:16]([O-:18])=[O:17])=[CH:15][C:9]=1[I:8] |f:0.1|

Inputs

Step One
Name
Quantity
24 g
Type
reactant
Smiles
F[B-](F)(F)F.N#[O+]
Name
Quantity
50 g
Type
reactant
Smiles
IC1=C(N)C=CC(=C1)[N+](=O)[O-]
Name
Quantity
200 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
350 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred at 0° C. for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The dichloromethane was concentrated to about half volume
ADDITION
Type
ADDITION
Details
the reaction mixture was treated with 1,2-dichlorobenzene (300 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The remaining dichloromethane was further concentrated in vacuo
TEMPERATURE
Type
TEMPERATURE
Details
The resultant 1,2-dichlorobenzene suspension was heated at 110° C. for 1 h
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 20° C.
ADDITION
Type
ADDITION
Details
treated with water (200 mL) and dichloromethane (500 mL)
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered over celite
WASH
Type
WASH
Details
the celite was washed with dichloromethane and water
CUSTOM
Type
CUSTOM
Details
The aqueous layer of the filtrate was separated
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane (2×)
WASH
Type
WASH
Details
The combined organic layers were washed with 20% sodium thiosulfate and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The dichloromethane was removed under standard conditions while the 1,2-dichlorobenzene
CUSTOM
Type
CUSTOM
Details
was removed via vacuum distillation
CUSTOM
Type
CUSTOM
Details
to give a crude dark oil
DISTILLATION
Type
DISTILLATION
Details
This material was purified by distillation

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
FC1=C(C=C(C=C1)[N+](=O)[O-])I
Measurements
Type Value Analysis
AMOUNT: MASS 19 g
YIELD: PERCENTYIELD 38%
YIELD: CALCULATEDPERCENTYIELD 37.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.